molecular formula C17H16ClNO3S B2829009 METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE CAS No. 868153-78-0

METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE

Cat. No.: B2829009
CAS No.: 868153-78-0
M. Wt: 349.83
InChI Key: RJOSYSGTDLGINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE is a synthetic benzoate ester derivative featuring a 4-chloro substituent on the aromatic ring and a tetrahydrobenzothiophene amide moiety. The compound’s structure combines a benzoate core with a heterocyclic benzothiophene group, which may confer unique physicochemical and bioactive properties.

Properties

IUPAC Name

methyl 4-chloro-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S/c1-22-17(21)12-7-6-10(18)8-14(12)19-16(20)13-9-23-15-5-3-2-4-11(13)15/h6-9H,2-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOSYSGTDLGINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CSC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE typically involves multiple steps. One common method includes the condensation of 4,5,6,7-tetrahydrobenzo[b]thiophene with appropriate carboxylic acid derivatives under specific reaction conditions. The reaction often requires catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Similarities and Key Differences

Compound A : Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate ()
  • Core Structure: Benzoate ester with triazine and methoxyphenoxy substituents.
  • Key Differences: Substituents: Compound A includes a triazine ring and bromo-formylphenoxy groups, whereas the target compound features a tetrahydrobenzothiophene amide and a para-chloro group. Bioactivity Implications: Triazine derivatives are often associated with herbicidal activity, while benzothiophene amides may exhibit kinase inhibition or anti-inflammatory effects .
Compound B : Metsulfuron Methyl Ester ()
  • Core Structure : Benzoate ester with a sulfonylurea-triazine group.
  • Key Differences :
    • Functional Groups : Compound B contains a sulfonylurea bridge critical for acetolactate synthase (ALS) inhibition in herbicides. The target compound lacks this bridge but incorporates a lipophilic benzothiophene group, which may enhance membrane permeability .
Compound C : 5-[(5-Chloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic Acid ()
  • Core Structure : Benzoic acid derivative with morpholine and chloromethoxybenzyl groups.
  • Key Differences :
    • Ionization State : Compound C is a carboxylic acid, while the target compound is a methyl ester, affecting solubility and bioavailability.
    • Substituent Effects : The morpholine group in Compound C may enhance water solubility, contrasting with the hydrophobic benzothiophene in the target compound .

Physicochemical and Bioactive Properties

Table 1: Comparative Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~350 g/mol (estimated) 550.8 g/mol 381.4 g/mol 406.9 g/mol
LogP (Lipophilicity) High (due to benzothiophene) Moderate (polar triazine) Low (sulfonylurea) Moderate (morpholine)
Key Functional Groups Chloro, benzothiophene amide Triazine, bromo-formyl Sulfonylurea, triazine Morpholine, chloro-methoxy

Bioactivity Insights :

  • In contrast, Compound B’s sulfonylurea group is a hallmark of herbicides, suggesting divergent applications .

Methodological Considerations for Similarity Assessment

Virtual screening protocols often employ structural descriptors like Tanimoto coefficients or pharmacophore models to compare compounds (). For the target compound:

  • Tanimoto Index : Likely low (<0.3) with Compounds A–C due to distinct substituents, despite shared benzoate cores.
  • Pharmacophore Overlap : Partial alignment in hydrogen-bond acceptors (ester groups) but divergence in hydrophobic regions (benzothiophene vs. triazine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.